molecular formula C15H20BN3O3 B572794 N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218790-00-1

N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B572794
M. Wt: 301.153
InChI Key: DWTQFBAKXPKFJY-UHFFFAOYSA-N
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Description

“N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C15H20BN3O3 . It has a molecular weight of 301.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-10-12-6-5-7-20-12/h5-9H,10H2,1-4H3,(H,17,18,19) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of furan-2(3H)-ones, which are closely related to the chemical structure , are pivotal in the synthesis of heterocyclic compounds. These compounds are used to construct molecules containing pyridine and pyridazine fragments, demonstrating significant biological activity and potential for the development of new therapeutic agents. The process involves intricate reactions that yield compounds with promising plant-growth regulatory activity, highlighting the versatility of furan derivatives in synthesizing biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).

Antimicrobial and Antitumor Activity

Further research into N-(furan-2-ylmethyl) derivatives has led to the synthesis of novel compounds exhibiting antimicrobial and antitumor activities. For instance, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized, showing noncytotoxic properties against normal cell lines and promising results against microbial strains. This indicates potential for the development of new antimicrobial agents (Szulczyk et al., 2021).

Quantum Chemical Characterization

The study of hydrogen bonding sites in pyrimidine compounds derivatives, including those related to N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, has been conducted through quantum chemistry methods. This research provides insights into the molecular electrostatic potential and the geometric parameters of hydrogen bonding complexes, crucial for understanding the reactivity and interaction of such compounds (Traoré et al., 2017).

Development of Antipsychotic Agents

Research into conformationally restricted butyrophenones, which share structural similarities with the compound of interest, has led to the identification of novel compounds with significant affinity for dopamine and serotonin receptors. These findings have implications for the development of new antipsychotic medications, demonstrating the potential of furan derivatives in creating drugs with specific receptor affinities and desirable pharmacological profiles (Raviña et al., 2000).

Synthesis under Microwave-Assisted Conditions

Advancements in synthetic methodologies have enabled the efficient production of amide and ester derivatives containing furan rings under microwave-assisted conditions. This novel approach streamlines the synthesis process, offering a rapid and efficient method for generating compounds with potential applications in material science and pharmacology (Janczewski, Zieliński, & Kolesińska, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-10-12-6-5-7-20-12/h5-9H,10H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTQFBAKXPKFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682254
Record name N-[(Furan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218790-00-1
Record name N-[(Furan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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